molecular formula C13H18FN B1341330 4-(3-Fluoro-4-methyl-benzyl)-piperidine CAS No. 955287-58-8

4-(3-Fluoro-4-methyl-benzyl)-piperidine

Cat. No.: B1341330
CAS No.: 955287-58-8
M. Wt: 207.29 g/mol
InChI Key: GPCWMVSFZFNWSF-UHFFFAOYSA-N
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Description

4-(3-Fluoro-4-methyl-benzyl)-piperidine is an organic compound that features a piperidine ring substituted with a 3-fluoro-4-methyl-benzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Fluoro-4-methyl-benzyl)-piperidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3-fluoro-4-methyl-benzyl bromide and piperidine.

    Nucleophilic Substitution Reaction: The 3-fluoro-4-methyl-benzyl bromide undergoes a nucleophilic substitution reaction with piperidine. This reaction is typically carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the substitution.

    Reaction Conditions: The reaction is usually conducted in an aprotic solvent such as dimethylformamide or tetrahydrofuran at elevated temperatures (around 80-100°C) to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound would follow similar synthetic routes but on a larger scale. The process would involve:

    Bulk Handling of Reactants: Large quantities of 3-fluoro-4-methyl-benzyl bromide and piperidine are handled using automated systems.

    Continuous Flow Reactors: The reaction may be carried out in continuous flow reactors to enhance efficiency and scalability.

    Purification: The product is purified using techniques such as distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluoro-4-methyl-benzyl)-piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The benzyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used for substitution reactions.

Major Products

    Oxidation Products: Ketones, carboxylic acids.

    Reduction Products: Alcohols, amines.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-(3-Fluoro-4-methyl-benzyl)-piperidine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It is used in studies to understand the interaction of piperidine derivatives with biological targets.

    Industrial Applications: The compound is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(3-Fluoro-4-methyl-benzyl)-piperidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    4-(3-Fluoro-benzyl)-piperidine: Lacks the methyl group on the benzyl ring.

    4-(4-Methyl-benzyl)-piperidine: Lacks the fluoro group on the benzyl ring.

    4-Benzyl-piperidine: Lacks both the fluoro and methyl groups on the benzyl ring.

Uniqueness

4-(3-Fluoro-4-methyl-benzyl)-piperidine is unique due to the presence of both the fluoro and methyl groups on the benzyl ring, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s binding affinity and selectivity for specific targets, making it a valuable compound in medicinal chemistry and other applications.

Properties

IUPAC Name

4-[(3-fluoro-4-methylphenyl)methyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FN/c1-10-2-3-12(9-13(10)14)8-11-4-6-15-7-5-11/h2-3,9,11,15H,4-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPCWMVSFZFNWSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CC2CCNCC2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10588788
Record name 4-[(3-Fluoro-4-methylphenyl)methyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10588788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

955287-58-8
Record name 4-[(3-Fluoro-4-methylphenyl)methyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10588788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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